5-Fluoro-2-(4-fluorophenyl)-4-(trifluoromethyl)oxazole
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Overview
Description
5-Fluoro-2-(4-fluorophenyl)-4-(trifluoromethyl)oxazole is a fluorinated heterocyclic compound. It features an oxazole ring substituted with fluorine and trifluoromethyl groups, making it a compound of interest in various fields of scientific research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-(4-fluorophenyl)-4-(trifluoromethyl)oxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-fluoroaniline with trifluoroacetic anhydride to form an intermediate, which is then cyclized with a suitable reagent to form the oxazole ring. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistency and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-(4-fluorophenyl)-4-(trifluoromethyl)oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the oxazole ring.
Substitution: The fluorine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often requiring controlled temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions include various substituted oxazoles, which can be further utilized in different applications.
Scientific Research Applications
5-Fluoro-2-(4-fluorophenyl)-4-(trifluoromethyl)oxazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-(4-fluorophenyl)-4-(trifluoromethyl)oxazole involves its interaction with molecular targets, such as enzymes or receptors. The fluorine atoms and the trifluoromethyl group play a crucial role in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include inhibition or activation of specific biochemical processes, depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluorinated oxazoles and heterocycles, such as:
- 5-Fluoro-2-(4-chlorophenyl)-4-(trifluoromethyl)oxazole
- 5-Fluoro-2-(4-bromophenyl)-4-(trifluoromethyl)oxazole
- 5-Fluoro-2-(4-methylphenyl)-4-(trifluoromethyl)oxazole
Uniqueness
What sets 5-Fluoro-2-(4-fluorophenyl)-4-(trifluoromethyl)oxazole apart is the presence of both fluorine and trifluoromethyl groups, which impart unique chemical and physical properties. These groups enhance the compound’s stability, lipophilicity, and potential biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-fluoro-2-(4-fluorophenyl)-4-(trifluoromethyl)-1,3-oxazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4F5NO/c11-6-3-1-5(2-4-6)9-16-7(8(12)17-9)10(13,14)15/h1-4H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILKANBTXLJNDDC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=C(O2)F)C(F)(F)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4F5NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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